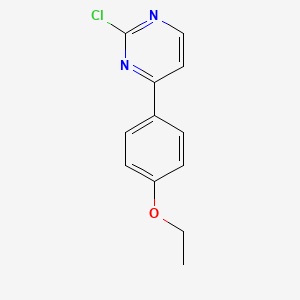
2-(Benzylamino)-1-(4-bromophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(Benzylamino)-1-(4-bromophenyl)ethanol is an organic compound that features a benzylamino group attached to an ethanol backbone, with a bromine atom substituted on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-1-(4-bromophenyl)ethanol typically involves the reaction of 4-bromoacetophenone with benzylamine. The reaction proceeds through a nucleophilic addition mechanism, where benzylamine attacks the carbonyl carbon of 4-bromoacetophenone, followed by reduction to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-(Benzylamino)-1-(4-bromophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-benzylamino-1-(4-bromo-phenyl)-ethanone.
Reduction: Formation of 2-benzylamino-1-(4-bromo-phenyl)-ethane.
Substitution: Formation of 2-benzylamino-1-(4-hydroxy-phenyl)-ethanol or 2-benzylamino-1-(4-amino-phenyl)-ethanol.
科学的研究の応用
2-(Benzylamino)-1-(4-bromophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Benzylamino)-1-(4-bromophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with target proteins, potentially inhibiting their activity or altering their function. The bromine atom on the phenyl ring may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Benzylamino-1-phenyl-ethanol: Lacks the bromine substitution, which may affect its reactivity and biological activity.
2-Amino-1-(4-bromo-phenyl)-ethanol: Similar structure but with an amino group instead of a benzylamino group.
2-Benzylamino-1-(4-chloro-phenyl)-ethanol: Contains a chlorine atom instead of bromine, which may influence its chemical properties.
Uniqueness
2-(Benzylamino)-1-(4-bromophenyl)ethanol is unique due to the presence of both the benzylamino group and the bromine substitution on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
分子式 |
C15H16BrNO |
|---|---|
分子量 |
306.20 g/mol |
IUPAC名 |
2-(benzylamino)-1-(4-bromophenyl)ethanol |
InChI |
InChI=1S/C15H16BrNO/c16-14-8-6-13(7-9-14)15(18)11-17-10-12-4-2-1-3-5-12/h1-9,15,17-18H,10-11H2 |
InChIキー |
GZFWXAXTKVREAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)Br)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(trifluoromethyl)phenyl]-1H-imidazole-2-carboxylic acid](/img/structure/B8692776.png)




![5-Methoxy-1-phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8692800.png)



